Licochalcon A

Übersicht

Beschreibung

Licochalcon A ist ein Chalconoid, eine Art von natürlichem Phenol, das aus der Wurzel von Glycyrrhiza glabra (Süßholz) oder Glycyrrhiza inflata gewonnen wird. Es zeigt eine Vielzahl pharmakologischer Eigenschaften, darunter antimalarielle, antikanker-, antibakterielle und antivirale Aktivitäten .

Präparationsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden, darunter Säulenchromatographie, präparative Chromatographie und Hochgeschwindigkeits-Gegenstromchromatographie. Eine gängige Methode umfasst die Verwendung von großporigem Harz, Polyamid-Säulenchromatographie und Kieselgel-Säulenchromatographie. Diese Methode ist einfach, kostengünstig und leicht zu reinigen .

-

Säulenchromatographie

-

Präparative Chromatographie

Materialien: Kieselgel-Nanokugeln, Goldschale, HF-Lösung.

-

Hochgeschwindigkeits-Gegenstromchromatographie

Wissenschaftliche Forschungsanwendungen

Licochalcon A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Verspricht vielversprechend bei der Behandlung von Krankheiten wie Krebs, Alzheimer-Krankheit und Hauterkrankungen

Industrie: Wird bei der Entwicklung von Pharmazeutika, Kosmetika und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Antikrebsaktivität: Hemmt die Expression von Protein-Arginin-Methyltransferase 6, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt.

Entzündungshemmende Aktivität: Unterdrückt die Expression von Cyclooxygenase-2 und Stickstoffoxidsynthase und reduziert so Entzündungen.

Neuroprotektive Aktivität: Wirkt als PTP1B-Inhibitor, verbessert die kognitive Aktivität und mildert Neuroinflammation.

Wirkmechanismus

Target of Action

Licochalcone A, a valuable flavonoid, is known to interact with several targets in the body. It acts as a PTP1B inhibitor , and it also exhibits inhibitory effects on microglia activation . Furthermore, it acts as an acetylcholinesterase inhibitor, leading to increased levels of the neurotransmitter acetylcholine in the brain .

Mode of Action

Licochalcone A’s interaction with its targets leads to various changes in the body. As a PTP1B inhibitor, it enhances cognitive activity through the BDNF-TrkB pathway . Its inhibitory effects on microglia activation enable the mitigation of neuroinflammation . Moreover, as an acetylcholinesterase inhibitor, it increases the levels of acetylcholine in the brain, enhancing cognitive capacity in individuals .

Biochemical Pathways

Licochalcone A is involved in several signaling pathways, such as PI3K/Akt/mTOR, P53, NF-κB, and P38 . It also affects the Caspase-3 apoptosis, MAPK inflammatory, and Nrf2 oxidative stress signaling pathways . These pathways are involved with multiple therapeutic targets, such as TNF-α, VEGF, Fas, FasL, PI3K, AKT, and caspases .

Pharmacokinetics

The pharmacokinetics of Licochalcone A reveal that it has poor bioavailability due to first-pass metabolism in the liver . This characteristic impacts its absorption, distribution, metabolism, and excretion (ADME), and thus its overall bioavailability .

Result of Action

The molecular and cellular effects of Licochalcone A’s action are wide-ranging. It demonstrates a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, anti-parasitic, bone protection, blood glucose and lipid regulation, neuroprotection, and skin protection . It can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit cell cycle protein expression, and regulate cancer migration-related protein expression .

Action Environment

The action, efficacy, and stability of Licochalcone A can be influenced by environmental factors. For instance, Licochalcone A is primarily extracted from roots of Glycyrrhiza uralensis Fisch. ex DC., a plant commonly used in traditional Chinese medicine . The plant’s environment, including soil quality, climate, and harvesting time, can affect the concentration and efficacy of Licochalcone A .

Biochemische Analyse

Biochemical Properties

Licochalcone A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Licochalcone A inhibits UDP-glucuronosyltransferases (UGTs), including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A9, and UGT2B7 . This inhibition affects the metabolism of various endogenous and exogenous compounds. Additionally, Licochalcone A modulates signaling pathways such as PI3K/Akt/mTOR, P53, NF-κB, and P38, influencing cellular processes like apoptosis, inflammation, and oxidative stress .

Cellular Effects

Licochalcone A exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Licochalcone A inhibits the expression of PD-L1 by blocking the interaction between p65 and Ras, thereby inhibiting cell proliferation and promoting apoptosis . It also activates the mitochondrial apoptosis pathway and the death receptor pathway, promoting autophagy-related protein expression and inhibiting cell cycle proteins .

Molecular Mechanism

At the molecular level, Licochalcone A exerts its effects through various mechanisms. It acts as a PTP1B inhibitor, enhancing cognitive activity through the BDNF-TrkB pathway and exhibiting inhibitory effects on microglia activation . Licochalcone A also inhibits the expression of EGFR and MET, promotes the accumulation of intracellular ROS, activates the mitochondrial apoptosis pathway, and increases the expression of Bid, Bad, and cleaved PARP . These interactions lead to apoptosis and inhibition of cancer cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Licochalcone A change over time. Studies have shown that Licochalcone A exhibits stability and maintains its pharmacological properties over extended periods. For instance, it has been observed to reduce the concentrations of inflammation mediators and increase the activity of antioxidant enzymes over time . Additionally, Licochalcone A has shown long-term effects on cellular function, such as reducing tumor formation and inhibiting metastasis in animal models .

Dosage Effects in Animal Models

The effects of Licochalcone A vary with different dosages in animal models. At lower doses, Licochalcone A exhibits therapeutic effects, such as reducing tumor formation and inflammation . At higher doses, it may cause toxic or adverse effects. For example, Licochalcone A exhibited moderate mammalian cytotoxicity against peritoneal murine macrophages at higher concentrations . These findings suggest that the dosage of Licochalcone A needs to be carefully controlled to achieve optimal therapeutic outcomes.

Metabolic Pathways

Licochalcone A is involved in several metabolic pathways. It reprograms metabolic and antioxidant pathways, leading to a tumor-preventive environment . Licochalcone A activates the sirt-1/AMPK pathway, reducing fatty acid chain synthesis and increasing lipolysis and β-oxidation in hepatocytes . Additionally, it suppresses aromatase expression and activity, reducing estrogen genotoxic metabolism .

Transport and Distribution

Licochalcone A is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, Licochalcone A shows neuroprotective effects by enhancing cognitive activity through the BDNF-TrkB pathway and inhibiting microglia activation . These interactions facilitate the distribution of Licochalcone A to specific tissues and cells, enhancing its therapeutic effects.

Subcellular Localization

Licochalcone A exhibits specific subcellular localization, which influences its activity and function. For example, it has been observed to localize in the nucleus, where it modulates gene expression and cellular processes . Additionally, Licochalcone A targets specific compartments or organelles, such as mitochondria, where it activates the mitochondrial apoptosis pathway . These localization patterns are crucial for the compound’s therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Licochalcone A can be synthesized through several methods, including column chromatography, preparative chromatography, and high-speed countercurrent chromatography. One common method involves the use of large-pore resin, polyamide column chromatography, and silica gel column chromatography. This method is simple, cost-effective, and easy to purify .

-

Column Chromatography

-

Preparative Chromatography

Materials: Silica nanospheres, gold shell, HF solution.

-

High-Speed Countercurrent Chromatography

Analyse Chemischer Reaktionen

Licochalcon A durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

-

Oxidation

Reagenzien: Wasserstoffperoxid, Kaliumpermanganat.

Bedingungen: Milde bis moderate Temperaturen.

Produkte: Oxidierte Derivate mit verstärkter biologischer Aktivität.

-

Reduktion

Reagenzien: Natriumborhydrid, Lithiumaluminiumhydrid.

Bedingungen: Niedrige Temperaturen.

Produkte: Reduzierte Derivate mit veränderten pharmakologischen Eigenschaften.

-

Substitution

Reagenzien: Halogene, Alkylierungsmittel.

Bedingungen: Verschiedene Temperaturen und Lösungsmittel.

Produkte: Substituierte Derivate mit unterschiedlichen biologischen Aktivitäten.

Vergleich Mit ähnlichen Verbindungen

Licochalcon A ist unter ähnlichen Verbindungen aufgrund seiner vielfältigen pharmakologischen Aktivitäten und molekularen Ziele einzigartig. Zu ähnlichen Verbindungen gehören:

Licochalcon B: Zeigt ähnliche antikanker- und entzündungshemmende Aktivitäten, jedoch mit unterschiedlichen molekularen Zielen.

Licochalcon C: Zeigt starke antioxidative Eigenschaften, aber weniger ausgeprägte Antikrebswirkungen.

Licochalcon D: Bekannt vor allem für seine antimikrobiellen Aktivitäten.

Eigenschaften

IUPAC Name |

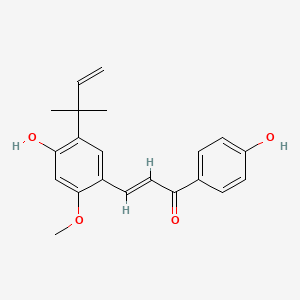

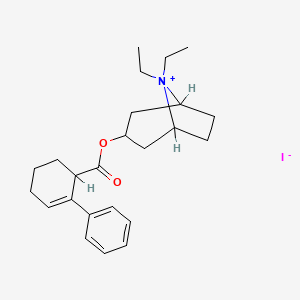

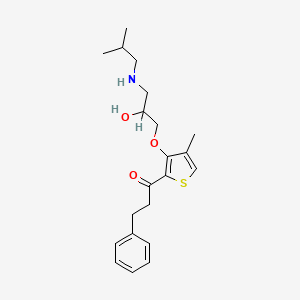

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZSKMJFUPEHHW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904181 | |

| Record name | Licochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-22-7 | |

| Record name | Licochalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licochalcone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Licochalcone A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LICOCHALCONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Licochalcone A?

A1: Licochalcone A exhibits its effects by interacting with various molecular targets. It has been shown to inhibit c-Jun N-terminal kinase 1 (JNK1) [], IκB kinase complex (IKK) [], cyclooxygenase-1 (COX-1) [], protein arginine methyltransferase 6 (PRMT6) [], and fumarate reductase []. Additionally, it interacts with the epidermal growth factor receptor (EGFR) [].

Q2: How does Licochalcone A affect the EGFR signaling pathway?

A2: Licochalcone A binds to both wild-type and mutant EGFR, impairing its kinase activity. [] This leads to the inhibition of downstream kinases ERK1/2 and Akt, ultimately affecting cell proliferation and survival. []

Q3: What is the role of Licochalcone A in modulating the inflammatory response?

A3: Licochalcone A exerts anti-inflammatory effects through multiple mechanisms. It inhibits the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines such as IL-1β. [] Additionally, it suppresses TNF-α-induced NF-κB activation by directly inhibiting the IKK complex. [] Licochalcone A also inhibits COX-1 activity, thereby reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation. []

Q4: How does Licochalcone A influence autophagy?

A4: Licochalcone A promotes autophagy in breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway and activating the LC3-II pathway. [] Furthermore, it enhances geldanamycin-induced apoptosis through reactive oxygen species-mediated caspase activation, a process linked to autophagy. []

Q5: What is the impact of Licochalcone A on mitochondrial function?

A5: Licochalcone A can disrupt mitochondrial function. In glioma stem cells, it causes mitochondrial fragmentation, reduces membrane potential, decreases ATP production, and ultimately leads to cell death. [] In Leishmania parasites, it alters mitochondrial ultrastructure and inhibits respiration by targeting fumarate reductase. [, ]

Q6: How does Licochalcone A exert its anti-parasitic effects?

A6: Licochalcone A demonstrates potent activity against various parasites. In Leishmania species, it inhibits growth and induces ultrastructural changes in mitochondria, particularly targeting fumarate reductase. [, ] This disruption of mitochondrial function contributes to its anti-parasitic effects.

Q7: Can Licochalcone A influence T cell function?

A7: Yes, Licochalcone A inhibits ORAI1 and potassium channels (Kv1.3 and KCa3.1) in T lymphocytes. [] This inhibition suppresses IL-2 secretion and proliferation in activated T cells, highlighting its potential to modulate immune responses.

Q8: What is the molecular formula and weight of Licochalcone A?

A8: Licochalcone A has a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol.

Q9: Are there any studies on the stability of Licochalcone A?

A9: Yes, licochalcone A has shown resistance to heat degradation, maintaining its antibacterial activity even after heating at temperatures up to 121°C for 15 minutes. []

Q10: How can the solubility and bioavailability of Licochalcone A be improved?

A10: A study demonstrated that loading licochalcone A onto hollow gold nanoparticles significantly enhanced its solubility and dissolution rate in aqueous solutions. [] This approach holds promise for improving the bioavailability of this poorly water-soluble compound.

Q11: What types of cancer cells have shown sensitivity to Licochalcone A in vitro?

A11: Licochalcone A has demonstrated in vitro anti-cancer activity against various cancer cell lines, including osteosarcoma, nasopharyngeal carcinoma, breast cancer, bladder cancer, and hepatocellular carcinoma. [, , , , ]

Q12: Has the efficacy of Licochalcone A been investigated in animal models of disease?

A12: Yes, licochalcone A has been studied in various animal models. It protected mice from lethal Plasmodium yoelii infection, highlighting its antimalarial potential. [] In mice with lipopolysaccharide-induced mastitis, it reduced inflammation and improved blood-milk barrier integrity. [] Additionally, it suppressed tumor growth in a mouse xenograft model of colon cancer. []

Q13: Are there any clinical trials investigating the therapeutic potential of Licochalcone A?

A13: While preclinical studies have shown promising results, there is limited information available regarding clinical trials evaluating Licochalcone A. Further research is necessary to translate its preclinical findings into clinical applications.

Q14: What is the safety profile of Licochalcone A?

A14: While licochalcone A generally exhibits low toxicity, high concentrations have been shown to be toxic to oral epithelial cells. [] Further research is needed to comprehensively assess its safety profile, particularly in the context of long-term use and potential adverse effects.

Q15: Are there any known drug interactions with Licochalcone A?

A15: Licochalcone A can inhibit intestinal CYP3A4 and P-glycoprotein, potentially affecting the pharmacokinetics of co-administered drugs that are substrates of these proteins. [] This highlights the importance of considering potential drug interactions when using licochalcone A.

Q16: What are the implications of Licochalcone A for drug delivery and targeting?

A16: The poor water solubility of licochalcone A poses a challenge for its delivery and bioavailability. Strategies such as nanoparticle encapsulation, as demonstrated with hollow gold nanoparticles, are crucial for improving its solubility, dissolution, and potentially enhancing targeted delivery to specific tissues. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)

![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)

![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)

![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)